molecular formula C9H14N2 B3387771 1-methyl-2-(pyrrolidin-2-yl)-1H-pyrrole CAS No. 851903-51-0

1-methyl-2-(pyrrolidin-2-yl)-1H-pyrrole

Cat. No.: B3387771
CAS No.: 851903-51-0
M. Wt: 150.22 g/mol
InChI Key: LPQOQICHBQVFGC-UHFFFAOYSA-N
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Description

Overview of the Pyrrole (B145914) and Pyrrolidine (B122466) Ring Systems in Chemical and Biological Research

The pyrrole ring, a five-membered aromatic heterocycle, is a fundamental structural motif in a vast array of biologically significant molecules. wikipedia.orgbritannica.com It forms the core of porphyrin rings found in heme, the oxygen-carrying component of hemoglobin, and chlorophyll, the pigment essential for photosynthesis. nih.govnih.gov Beyond these vital natural roles, pyrrole derivatives exhibit a wide spectrum of pharmacological activities, including antibacterial, antifungal, anti-inflammatory, and anticancer properties. rsc.orgnih.govalliedacademies.org The versatility of the pyrrole scaffold has made it a privileged structure in drug discovery, leading to the development of numerous synthetic drugs. researchgate.netscitechnol.com

The pyrrolidine ring, a saturated five-membered nitrogen-containing heterocycle, is also a ubiquitous feature in natural products and pharmaceuticals. wikipedia.orgfrontiersin.org This ring system is a key component of the amino acids proline and hydroxyproline (B1673980) and is found in a diverse range of alkaloids, such as nicotine (B1678760) and hygrine. wikipedia.orgwikipedia.org The non-planar, flexible nature of the pyrrolidine ring allows it to explore a wider three-dimensional space, a desirable characteristic in the design of new drugs. nih.gov Consequently, the pyrrolidine moiety is present in a multitude of approved drugs with various therapeutic applications. frontiersin.org The combination of these two distinct ring systems in one molecule suggests a rich potential for novel chemical and biological properties.

Structural Classification and Relevance of 1-Methyl-2-(pyrrolidin-2-yl)-1H-pyrrole within Nitrogen Heterocycles

Nitrogen heterocycles are organic compounds containing a ring structure with at least one nitrogen atom. numberanalytics.com They can be classified based on ring size, the number of heteroatoms, and the degree of saturation. numberanalytics.combritannica.com this compound possesses a unique structure that combines a five-membered aromatic ring (pyrrole) with a five-membered saturated ring (pyrrolidine). nih.govbritannica.com

Specifically, it can be classified as a disubstituted pyrrole, where one substituent is a methyl group on the nitrogen atom of the pyrrole ring, and the other is a pyrrolidin-2-yl group at the adjacent carbon position. nih.gov This arrangement of an aromatic and a saturated heterocycle linked together is a common strategy in medicinal chemistry to create molecules with diverse pharmacological profiles. The pyrrole moiety can engage in π-stacking and hydrogen bonding interactions, while the pyrrolidine ring provides conformational flexibility and can be a key pharmacophoric element. nih.gov

PropertyValue
IUPAC NameThis compound
Molecular FormulaC9H14N2
Molecular Weight150.22 g/mol
PubChem CID578486

Data sourced from PubChem nih.gov

Historical Context of Related Pyrrole- and Pyrrolidine-Containing Compounds in Scientific Inquiry

The history of pyrrole chemistry dates back to 1834 when it was first detected by F. F. Runge as a component of coal tar. wikipedia.org It was later isolated in 1857 from the pyrolysis of bone. wikipedia.orgscitechnol.com The name "pyrrole" originates from the Greek word "pyrrhos," meaning "reddish" or "fiery," due to the red color it imparts to wood when moistened with hydrochloric acid. wikipedia.org The elucidation of the structure of porphyrins, which contain four pyrrole rings, was a major milestone in organic chemistry and biochemistry. britannica.com The synthesis of numerous pyrrole derivatives has since become a significant area of research, leading to the development of important materials and pharmaceuticals. researchgate.net

The study of pyrrolidine-containing compounds has an equally rich history, largely intertwined with the exploration of natural products. Pyrrolidine alkaloids, a diverse group of natural compounds, have been isolated from various plant species and have been used in traditional medicine for centuries. wikipedia.orgresearchgate.net The investigation of these alkaloids has not only provided valuable lead compounds for drug development but has also spurred the development of new synthetic methodologies for the construction of the pyrrolidine ring. nih.gov The continuous discovery of new pyrrole and pyrrolidine-containing natural products with interesting biological activities ensures that these heterocyclic systems will remain a focus of scientific inquiry for the foreseeable future. nih.govnih.gov

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-methyl-2-pyrrolidin-2-ylpyrrole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H14N2/c1-11-7-3-5-9(11)8-4-2-6-10-8/h3,5,7-8,10H,2,4,6H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LPQOQICHBQVFGC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=CC=C1C2CCCN2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H14N2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID101282052
Record name 1-Methyl-2-(2-pyrrolidinyl)-1H-pyrrole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101282052
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

150.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

851903-51-0
Record name 1-Methyl-2-(2-pyrrolidinyl)-1H-pyrrole
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=851903-51-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-Methyl-2-(2-pyrrolidinyl)-1H-pyrrole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101282052
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Computational and Theoretical Chemistry Investigations

Quantum Chemical Calculations (e.g., Density Functional Theory - DFT)

Quantum chemical calculations, particularly those utilizing Density Functional Theory (DFT), have been instrumental in understanding the intricacies of pyrrole-containing molecules. sci-hub.seresearchgate.net DFT methods provide a robust framework for investigating the electronic structure and predicting the reactivity of complex organic compounds like 1-methyl-2-(pyrrolidin-2-yl)-1H-pyrrole. acs.orgresearchgate.net

The electronic properties of this compound are primarily governed by the distribution of its frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). researchgate.net The energy and spatial distribution of these orbitals are key determinants of the molecule's chemical reactivity and spectroscopic behavior. nih.gov

In pyrrole (B145914) derivatives, the HOMO is typically a π-orbital delocalized over the aromatic ring, indicating that this region is susceptible to electrophilic attack. sci-hub.sewuxibiology.com Conversely, the LUMO is also a π-antibonding orbital, which can accept electrons in reactions with nucleophiles. nih.gov For this compound, the HOMO is expected to be largely localized on the electron-rich 1-methyl-pyrrole ring, while the LUMO distribution will also be influenced by this moiety. The energy gap between the HOMO and LUMO (the HOMO-LUMO gap) is a critical parameter for assessing the molecule's kinetic stability and electronic transitions. nih.gov

PropertyDescriptionPredicted Significance for this compound
HOMO Highest Occupied Molecular Orbital; region of high electron density, susceptible to electrophilic attack.Primarily localized on the 1-methyl-pyrrole ring, making it the likely site for oxidation and reaction with electrophiles.
LUMO Lowest Unoccupied Molecular Orbital; region susceptible to nucleophilic attack.Distributed over the 1-methyl-pyrrole ring, indicating its role in accepting electrons.
HOMO-LUMO Gap Energy difference between HOMO and LUMO; relates to chemical reactivity and electronic transitions.A smaller gap suggests higher reactivity and lower energy electronic transitions.

Electrostatic potential (ESP) maps provide a visual representation of the charge distribution within the molecule. For this compound, the ESP map would likely show a region of negative potential (red) around the nitrogen atom of the pyrrolidine (B122466) ring, indicating its basicity and ability to act as a hydrogen bond acceptor. The pyrrole ring itself, while aromatic, would exhibit a more complex potential surface due to the presence of the nitrogen heteroatom and the methyl substituent.

Theoretical calculations can predict the most likely sites for chemical reactions. For pyrrole and its N-substituted derivatives, protonation is known to occur preferentially at the carbon atoms of the heteroaromatic ring, specifically the C2 and C3 positions, rather than at the nitrogen atom. researchgate.net This is because protonation at the carbon preserves the aromaticity of the ring to a greater extent. In the case of this compound, the pyrrolidine nitrogen is the most basic site and therefore the most likely site of protonation under physiological conditions. However, under strongly acidic conditions, protonation of the pyrrole ring at the C3 or C5 positions could also be considered. researchgate.net The prediction of reactivity is also influenced by the electron-donating nature of the pyrrolidinyl group and the methyl group on the pyrrole nitrogen.

Molecular Dynamics and Conformational Analysis

Molecular dynamics (MD) simulations and conformational analysis are powerful tools for exploring the dynamic behavior and preferred three-dimensional structures of flexible molecules like this compound. researchgate.netresearchgate.net

The pyrrolidine ring is not planar and undergoes a phenomenon known as pseudorotation, which describes the continuous puckering of the five-membered ring. nih.gov This intrinsic property allows the pyrrolidine ring to adopt various energetically favorable envelope and twist conformations. nih.gov This conformational flexibility is crucial for its interaction with biological macromolecules, as it can adapt its shape to fit into a binding pocket. nih.gov The specific puckering of the pyrrolidine ring in this compound will be influenced by the steric and electronic effects of the attached 1-methyl-pyrrole group.

Molecular Modeling and Docking Studies for Target Interactions

Molecular modeling and docking are computational techniques used to predict the binding orientation and affinity of a ligand to a specific biological target, such as a protein or enzyme. researchgate.netscispace.comnih.gov While specific docking studies for this compound are not widely published, the general principles can be applied based on studies of similar pyrrole and pyrrolidine-containing compounds. nih.govvlifesciences.commdpi.com

Ligand-Protein Binding Modes and Key Interacting Residues

Computational docking and molecular dynamics simulations are powerful tools used to elucidate the binding modes of ligands within the active sites of proteins. For pyrrole and pyrrolidine derivatives, these studies have identified crucial interactions that govern their binding affinity and selectivity.

Research on various pyrrole-containing compounds has shown that their interaction with protein targets is often multifaceted, involving a combination of hydrogen bonds, hydrophobic interactions, and electrostatic forces. For instance, in studies of pyrrole derivatives as inhibitors of lymphocyte-specific kinase (Lck), a proposed binding mode highlights the importance of hydrogen bonding. nih.gov Molecular docking of thieno[3,2-b]pyrrole-5-carboxamide derivatives as inhibitors of Lysine Specific Demethylase 1 (LSD1) revealed that the amino acid Asn535 plays a critical role in stabilizing the inhibitor within the binding site. rsc.org

Similarly, investigations into pyrrole derivatives targeting monoamine oxidase B (MAO-B) have demonstrated that hydrophobic interactions with residues such as Leu88, Pro102, Trp119, Leu171, Ile198, and Ile316 are significant. nih.gov One compound in this study also formed a stable hydrogen bond with Tyr326. nih.gov The orientation of the pyrrole ring within the "aromatic cage" of the enzyme, formed by key amino acid residues, is crucial for inhibitory capacity. nih.gov For pyrrolidine-based inhibitors of dipeptidyl peptidase IV (DPP-IV), key structural requirements include an electropositive linker between the pyrrolidine head and an aryl tail, as well as electron-rich groups on the aryl moiety to enhance binding affinity. nih.gov

These findings underscore the importance of specific amino acid residues in anchoring pyrrole-based ligands to their protein targets. The table below summarizes key interacting residues identified in studies of various pyrrole derivatives.

Interactive Data Table: Key Interacting Residues for Pyrrole Derivatives with Protein Targets

Compound ClassProtein TargetKey Interacting ResiduesType of Interaction
Thieno[3,2-b]pyrrole-5-carboxamidesLysine Specific Demethylase 1 (LSD1)Asn535Stabilization
Pyrrole DerivativesMonoamine Oxidase B (MAO-B)Tyr326Hydrogen Bond
Pyrrole DerivativesMonoamine Oxidase B (MAO-B)Leu88, Pro102, Trp119, Leu171, Ile198, Ile316Hydrophobic
Pyrrole-indoline-2-onesAurora A kinase-Steric, Electrostatic, Hydrophobic, H-bond
Pyrrolidine AnaloguesDipeptidyl Peptidase IV (DPP-IV)-Steric, Electrostatic, H-bond Donor/Acceptor

Prediction of Binding Affinity and Specificity

Predicting the binding affinity of a ligand to a protein is a cornerstone of computational drug design. For pyrrole and pyrrolidine derivatives, machine learning and scoring functions are employed to estimate how tightly these molecules will bind to their targets. For instance, studies on pyrrole-imidazole polyamides, which are designed to bind specific DNA sequences, have shown that replacing pyrrole units with β-alanine can increase binding affinity by over 600-fold for a target DNA sequence. nih.gov

Quantitative Structure-Activity Relationship (QSAR) and 3D-QSAR Methodologies

Quantitative Structure-Activity Relationship (QSAR) studies are mathematical models that aim to find a statistical relationship between the chemical structure of a series of compounds and their biological activity. nih.gov These methodologies are instrumental in understanding how changes in a molecule's properties can affect its function.

For various classes of pyrrole derivatives, both 2D- and 3D-QSAR models have been successfully developed. nih.govnih.gov 3D-QSAR methods, such as Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA), go a step further by analyzing the steric, electrostatic, hydrophobic, and hydrogen bond donor/acceptor fields of the molecules in three-dimensional space. rsc.orgnih.govnih.gov These techniques produce contour maps that visualize the regions around the molecule where modifications are likely to increase or decrease biological activity. nih.govresearchgate.net

Development of Predictive Models (e.g., Topomer CoMFA)

The development of robust and predictive QSAR models is a primary goal in computational chemistry. For pyrrole derivatives, several statistically significant models have been established.

In a study on pyrrole-indoline-2-ones as Aurora A kinase inhibitors, CoMFA and CoMSIA models were developed that showed good predictive power. nih.gov The CoMFA model yielded a cross-validated r² (q²) of 0.726 and a non-cross-validated r² of 0.972. nih.gov Similarly, for thieno[3,2-b]pyrrole-5-carboxamide derivatives, a CoMFA model with a q² of 0.783 and an r² of 0.944 was established. rsc.org A CoMSIA model for the same series also showed good predictive capability with a q² of 0.728 and an r² of 0.982. rsc.org

Topomer CoMFA is an advanced 3D-QSAR technique that combines the features of topomer technology and CoMFA. nih.gov This method involves breaking down molecules into smaller fragments and generating 3D models and field values for each fragment. scirp.org While specific Topomer CoMFA studies on this compound are not documented, the methodology has been successfully applied to other classes of compounds, demonstrating its potential for rapid lead optimization. nih.govscirp.org For example, a Topomer CoMFA study on HIV fusion inhibitors containing a pyrrole moiety has been conducted, indicating the applicability of this method to pyrrole derivatives. researchgate.net

Interactive Data Table: Statistical Parameters of QSAR Models for Pyrrole Derivatives

Compound ClassQSAR Methodq² (Cross-validated r²)r² (Non-cross-validated)Predictive r²Reference
Pyrrole-indoline-2-onesCoMFA0.7260.972- nih.gov
Pyrrole-indoline-2-onesCoMSIA0.5660.984- nih.gov
Thieno[3,2-b]pyrrole-5-carboxamidesCoMFA0.7830.9440.851 rsc.org
Thieno[3,2-b]pyrrole-5-carboxamidesCoMSIA0.7280.9820.814 rsc.org
Oxadiazole-ligated pyrroles2D-MLR0.57540.98270.8392 nih.gov
Pyrrolidine Analogues (DPP-IV)CoMFA0.6510.8820.706 nih.gov
Pyrrolidine Analogues (DPP-IV)CoMSIA0.6610.8030.706 nih.gov

Correlating Structural Descriptors with Biological Activity

A key outcome of QSAR studies is the identification of structural descriptors that correlate with biological activity. These descriptors can be physicochemical properties like molar volume and surface tension or field-based properties from 3D-QSAR. nih.gov

For a series of pyrrole derivatives acting as Lck inhibitors, it was found that molar volume and surface tension had a negative correlation with activity, suggesting that bulkier molecules are less effective. nih.gov Conversely, the hydrophobicity of a particular substituent had a positive effect, indicating that lipophilic groups in that position are beneficial for activity. nih.gov

In 3D-QSAR studies, contour maps provide a visual guide for optimization. For pyrrole-indoline-2-ones, the CoMFA and CoMSIA maps highlighted regions where steric bulk, positive or negative electrostatic potential, and hydrophobic or hydrophilic groups would enhance or diminish the inhibitory activity. nih.gov Similarly, for pyrrolidine-based DPP-IV inhibitors, the contour plots suggested that small, electron-rich substituents at the 2- and 3-positions of the pyrrolidine ring would be favorable for binding affinity. nih.gov These detailed structural insights are invaluable for the rational design of new, more potent compounds based on the pyrrole and pyrrolidine scaffolds.

Investigation of Biological Activities and Mechanistic Insights

Structure-Activity Relationship (SAR) Studies

The relationship between the chemical structure of these pyrrole (B145914) derivatives and their biological activity is a critical area of investigation. SAR studies unravel how modifications to the molecular scaffold influence its interaction with biological targets.

The activity and selectivity of compounds based on the 2-(pyrrolidin-2-yl)-1H-pyrrole scaffold are highly sensitive to the nature and placement of substituents on both the pyrrole and pyrrolidine (B122466) rings.

For Monoamine Oxidase (MAO) inhibition, modifications to the core structure have demonstrated a profound impact on selectivity for the two isoforms, MAO-A and MAO-B. Studies on related pyrrole derivatives show that the introduction of specific substituents can shift the inhibitory preference dramatically. For instance, in a series of N-substituted pyrrole derivatives, the presence and position of a benzyl (B1604629) group were critical determinants of selectivity. nih.gov An N-(2-benzyl),N-(1-methylpyrrol-2-ylmethyl)amine derivative was identified as a highly selective MAO-A inhibitor, whereas a related compound, N-methyl,N-(benzyl),N-(pyrrol-2-ylmethyl)amine, was a very selective MAO-B inhibitor. nih.gov This highlights that even subtle changes, such as the methylation of the pyrrole nitrogen and the positioning of a benzyl group, can invert the selectivity profile.

The general findings indicate that the MAO-A active site is larger than the MAO-B active site, allowing it to accommodate bulkier substituents. nih.govresearchgate.net In contrast, the smaller, more hydrophobic pocket of MAO-B favors interaction with specific aromatic groups. nih.gov For example, introducing 2,4,6-trimethoxy substituents on a phenyl ring in chalcone (B49325) analogs, which share some structural similarities with substituted pyrroles, shifted selectivity toward MAO-A. researchgate.net This suggests that substituents capable of forming specific hydrogen bonds or charge-transfer interactions within the distinct amino acid residues of each isoform's active site are key to achieving high selectivity. nih.gov

For Cyclooxygenase (COX) and Tyrosinase inhibition, while direct SAR studies on the 1-methyl-2-(pyrrolidin-2-yl)-1H-pyrrole scaffold are less specific, general principles for inhibitors of these enzymes apply. For tyrosinase inhibitors, the presence of hydroxyl groups on aromatic substituents is often crucial for activity, as they can chelate the copper ions in the enzyme's active site. nih.gov The potency of these inhibitors can be significantly enhanced by the presence of two or three hydroxyl groups, particularly at specific positions on a phenyl ring. nih.gov

The following table summarizes the influence of substituents on the MAO inhibitory activity of selected pyrrole derivatives.

Compound/ModificationTargetActivity/SelectivitySource
N-(2-benzyl),N-(1-methylpyrrol-2-ylmethyl)amineMAO-AHighly selective inhibitor (SI = 12500) nih.gov
N-methyl,N-(benzyl),N-(pyrrol-2-ylmethyl)amineMAO-BHighly selective inhibitor (SI = 0.0057) nih.gov
Addition of bulky substituents (e.g., 2,4,6-trimethoxy)MAO-AGenerally favors MAO-A inhibition researchgate.net
Smaller, hydrophobic substituentsMAO-BGenerally favors MAO-B inhibition nih.govnih.gov

The three-dimensional arrangement of the this compound scaffold is fundamental to its biological activity. The presence of a chiral center in the pyrrolidine ring means that stereoisomerism is a critical factor. The relative orientation of the pyrrole and pyrrolidine rings, defined by the dihedral angle between them, influences how the molecule fits into the binding site of a target enzyme.

In the solid state, the mean planes of the pyrrole and pyrrolidine rings in a related compound were found to be inclined to one another by nearly 90 degrees. researchgate.net However, the conformation in solution or when bound to a protein may differ significantly. This conformational flexibility allows the molecule to adopt a specific pose to optimize interactions within a binding pocket. For MAO inhibitors, molecular docking simulations have revealed that the binding pose is crucial for selectivity. nih.gov For example, a selective MAO-A inhibitor forms a key hydrogen bond with a Gln215 residue in the MAO-A active site, an interaction that is absent in its binding to MAO-B. nih.gov Conversely, a selective MAO-B inhibitor orients its phenyl ring into an aromatic cage within the MAO-B active site to form favorable charge-transfer interactions. nih.gov These specific 3D arrangements, dictated by the molecule's stereochemistry and conformational freedom, are essential for high-affinity binding and selective inhibition.

Enzyme and Receptor Interaction Mechanisms

Understanding how these compounds interact with enzymes at a molecular level provides a clear picture of their inhibitory mechanisms.

Non-steroidal anti-inflammatory drugs (NSAIDs) function by inhibiting COX enzymes, which catalyze the synthesis of prostaglandins (B1171923) from arachidonic acid. nih.govresearchgate.net There are two main isoforms, COX-1 and COX-2. COX-1 is constitutively expressed and plays a role in protecting the gastrointestinal tract, while COX-2 is inducible and predominates at sites of inflammation. researchgate.netnih.gov

Selective COX-2 inhibitors achieve their specificity due to a key structural difference between the two isoforms. The active site of COX-2 contains a small side pocket that is absent in COX-1 due to the substitution of a smaller valine residue in COX-2 for a bulkier isoleucine residue in COX-1. nih.gov Pyrrole-containing compounds with appropriate substituents can be designed to bind to this side pocket, thereby selectively blocking COX-2 without significantly affecting the activity of COX-1. nih.gov This interaction typically involves the inhibitor inserting a part of its structure, often a sulfonamide or a similar group on a phenyl ring, into this selective pocket, leading to a stable enzyme-inhibitor complex.

MAO-A and MAO-B are mitochondrial enzymes that are crucial in the metabolism of monoamine neurotransmitters. mdpi.com Inhibitors of these enzymes are important therapeutic agents. The selectivity of pyrrole-based inhibitors for MAO-A versus MAO-B is governed by subtle differences in their active sites. nih.gov

The active site of MAO-B is characterized by a biphasic topology with an entrance cavity and a smaller substrate cavity, which is more hydrophobic and smaller than that of MAO-A. nih.govnih.gov This size difference is largely due to the presence of Ile199 in MAO-B versus Phe208 in MAO-A. researchgate.net

A selective MAO-A inhibitor, such as N-(2-benzyl),N-(1-methylpyrrol-2-ylmethyl)amine, achieves its preference by forming a specific hydrogen bond between its protonated amino group and the Gln215 residue within the MAO-A binding site. nih.gov This interaction anchors the inhibitor in a specific orientation.

In contrast, selective MAO-B inhibitors position an aromatic ring into an "aromatic cage" formed by Tyr398 and Tyr435 residues in the MAO-B active site, leading to strong charge-transfer interactions. nih.gov The binding of these inhibitors is often reversible and competitive. researchgate.net The ability of the this compound scaffold to present substituents in the correct spatial orientation to exploit these differences is the key to its potential as a selective MAO inhibitor.

Tyrosinase is a metalloenzyme containing copper ions that plays a rate-limiting role in melanin (B1238610) synthesis. nih.gov Overactivity of this enzyme can lead to hyperpigmentation disorders. Inhibitors of tyrosinase often work by interacting with the copper ions in the active site.

The primary mechanism of inhibition for many compounds, including potential pyrrole derivatives, involves chelating the dinuclear copper ions at the enzyme's active site. nih.gov Compounds with functional groups like catechols or other polyphenolic structures are effective because they can bind to these copper ions, preventing the natural substrate, L-tyrosine, from accessing the active site. mdpi.com Some inhibitors act competitively, mimicking the substrate, while others can be non-competitive or mixed-type inhibitors. mdpi.com For a compound like this compound to be an effective tyrosinase inhibitor, it would likely need to be functionalized with substituents capable of copper chelation, such as hydroxyl groups on an attached aromatic ring.

ST2/Interleukin-33 (IL-33) Axis Modulation

The Interleukin-33 (IL-33)/Suppression of tumorigenicity 2 (ST2) signaling pathway is a critical axis in the immune system, playing roles in inflammation, immune regulation, and tissue homeostasis. nih.govresearchgate.netmdpi.com IL-33, a member of the IL-1 cytokine family, is released upon cellular damage or stress and acts as an alarmin. nih.govmdpi.com It exerts its effects by binding to the ST2 receptor (ST2L), which is expressed on various immune cells, including mast cells and T cells. nih.govresearchgate.net This interaction triggers downstream signaling cascades, such as the NF-κB and MAPK pathways, leading to the production of pro-inflammatory cytokines. researchgate.netnih.gov

Derivatives based on the 2-(pyrrolidin-1-ylmethyl)-1H-pyrrole scaffold have been investigated as inhibitors of the ST2 receptor. researchgate.net The binding of IL-33 to ST2 is a key step in activating mast cells and other immune cells. researchgate.net By blocking this interaction, these pyrrole-based inhibitors can potentially modulate the immune response. For instance, studies on ST2 inhibitors have shown they can regulate T-cell responses, suggesting therapeutic potential in conditions like graft-versus-host disease (GVHD). nih.gov Soluble ST2 (sST2) acts as a natural decoy receptor, neutralizing IL-33 signaling, and its levels are considered a biomarker in various inflammatory conditions. researchgate.net The development of small molecule inhibitors, such as those based on the pyrrole structure, represents a promising strategy for targeting this axis in various diseases. nih.gov

Mycobacterial Membrane Protein Large 3 (MmpL3) Inhibition

Mycobacterial membrane protein large 3 (MmpL3) is an essential transporter protein in mycobacteria, including Mycobacterium tuberculosis, the causative agent of tuberculosis. nih.govnih.gov MmpL3 is responsible for translocating mycolic acids, in the form of trehalose (B1683222) monomycolate (TMM), across the inner membrane to the periplasm, a crucial step in the biosynthesis of the unique mycobacterial cell wall. nih.govmdpi.comamazonaws.com This makes MmpL3 a highly attractive target for the development of new antituberculosis drugs. nih.govnih.govmdpi.com

A significant number of pharmacologically active compounds targeting MmpL3 have been identified through whole-cell screening. nih.govamazonaws.com Among the diverse chemical scaffolds found to inhibit MmpL3 are those containing pyrrole moieties. For example, the 1,5-diarylpyrrole compound BM212 has been identified as an MmpL3 inhibitor. amazonaws.com Research has also suggested that incorporating a 1-methylated cycloaliphatic ring can enhance activity against various mycobacterial species. mdpi.com MmpL3 inhibitors function by disrupting the proton motive force (PMF) that the transporter relies on, thereby halting the export of TMM and compromising the integrity of the cell envelope. mdpi.com The diversity of MmpL3 inhibitors highlights its promiscuity as a drug target and underscores the potential for developing novel pyrrole-based compounds to combat mycobacterial infections. nih.govmdpi.com

Other Investigated Mechanistic Biological Activities

Beyond its specific modulation of the ST2/IL-33 axis and MmpL3 inhibition, the pyrrole scaffold is central to a variety of other biological activities.

Antimicrobial Activities (Antibacterial, Antifungal, Antituberculosis) and DNA Gyrase Inhibition

Pyrrole derivatives are a significant class of compounds exhibiting a broad spectrum of antimicrobial activities. nih.govscispace.comderpharmachemica.com The pyrrole heterocycle is a core structure in numerous natural and synthetic compounds with proven antibacterial, antifungal, and antituberculosis properties. nih.govscispace.com

A primary mechanism for the antibacterial action of certain pyrrole derivatives is the inhibition of DNA gyrase. nih.govresearchgate.net DNA gyrase is an essential bacterial enzyme that introduces negative supercoils into DNA, a process vital for DNA replication and repair. nih.govnih.gov This enzyme, which is absent in humans, is a well-established target for antibacterial drugs. nih.gov A novel class of DNA gyrase inhibitors, known as pyrrolamides, was discovered using fragment-based screening. nih.gov These compounds bind to the ATP-binding site of the GyrB subunit of DNA gyrase, preventing the enzyme from functioning and ultimately leading to bacterial cell death. nih.govresearchgate.netrsc.org

Structure-activity relationship (SAR) studies have led to the optimization of these pyrrolamides, improving their enzymatic potency and antibacterial activity, particularly against Gram-positive pathogens like Staphylococcus aureus and Streptococcus pneumoniae. nih.gov While initial compounds had limited activity against Gram-negative bacteria, likely due to permeability or efflux issues, newer derivatives have shown improved efficacy. nih.govrsc.org For instance, certain N-phenylpyrrolamides demonstrate potent, low nanomolar inhibition of E. coli DNA gyrase and have shown activity against clinically relevant Gram-negative pathogens like Klebsiella pneumoniae. rsc.org The antimicrobial potential of pyrrole derivatives also extends to antifungal activity against species like Candida albicans and Aspergillus niger. scispace.comresearchgate.netuobasrah.edu.iq

Antitumor Properties and Protein Kinase Inhibition

The pyrrole scaffold is a key feature in many compounds investigated for their antitumor properties. scispace.comderpharmachemica.com Derivatives incorporating pyrrole and pyrrolidinone moieties have demonstrated significant cytotoxic activity against various cancer cell lines. uobasrah.edu.iqnih.govnih.gov

One of the primary mechanisms underlying the anticancer effects of these compounds is the inhibition of protein kinases. nih.gov Protein kinases are crucial regulators of cell signaling pathways that control cell growth, proliferation, and survival; their dysregulation is a hallmark of cancer. researchgate.net Pyrrole-based structures have been developed as inhibitors for several important kinase targets. For example, derivatives have been designed as potent PI3K/mTOR dual inhibitors, which can effectively regulate the PI3K/AKT/mTOR signaling pathway, a critical driver in many tumors. researchgate.net

Other pyrrole-containing compounds have shown the ability to act as topoisomerase inhibitors or to interfere with the microtubule network, which is essential for cell division. nih.govmdpi.com A structural analog of nocodazole, featuring a (1H-pyrrol-1-yl)methyl-1H-benzoimidazole structure, was found to disrupt the formation of the mitotic spindle, block the cell cycle in the G2/M phase, and induce apoptosis in head and neck squamous cell carcinoma cell lines. mdpi.com Furthermore, some pyrrole derivatives have exhibited broad-spectrum antitumor potency, with certain compounds being significantly more potent than the established drug Sunitinib against liver, lung, and ovarian cancer cell lines. mdpi.com

HMG-CoA Reductase Inhibition

HMG-CoA reductase is the rate-limiting enzyme in the mevalonate (B85504) pathway, which is responsible for the biosynthesis of cholesterol and other isoprenoids in vertebrates. nih.govebi.ac.uk Inhibitors of this enzyme, widely known as statins, are cornerstone therapies for managing hypercholesterolemia. nih.govnih.gov

Research has focused on developing novel, potent, and particularly hepatoselective HMG-CoA reductase inhibitors to maximize efficacy while minimizing systemic exposure. nih.gov In this context, pyrrole-based compounds have been identified as promising candidates. nih.gov Starting with a lead compound, (3R,5R)-7-[3-(4-fluorophenyl)-1-isopropyl-4-phenyl-5-phenylcarbamoyl-1H-pyrrol-2-yl]-3,5-dihydroxy-heptanoic acid, medicinal chemists have explored strategies to reduce lipophilicity and enhance liver selectivity. nih.gov These efforts have led to the discovery of pyrrole-based ligands that are both highly active in vivo and demonstrate significant hepatoselectivity, marking them as a valuable class for the development of new cholesterol-lowering agents. nih.gov

Advanced Research Applications and Methodological Contributions

Role as Organocatalysts and Ligands in Asymmetric Synthesis

The pyrrolidine (B122466) ring is a well-established privileged motif in organocatalysis, capable of activating substrates through the formation of enamine or iminium ion intermediates. nih.govbeilstein-journals.org The fusion of this catalytic core with a pyrrole (B145914) ring in 1-methyl-2-(pyrrolidin-2-yl)-1H-pyrrole introduces unique steric and electronic properties that influence its catalytic activity and selectivity.

Derivatives of the pyrrolidine scaffold are extensively used to catalyze a variety of asymmetric transformations. nih.gov For instance, chiral pyrrolidines have been successfully employed in the Michael addition of aldehydes to nitroolefins. nih.govbeilstein-journals.org In these reactions, the secondary amine of the pyrrolidine ring reacts with the aldehyde to form a nucleophilic enamine intermediate. This intermediate then attacks the nitroolefin in a stereocontrolled manner, dictated by the chiral environment of the catalyst. The resulting products are obtained with high diastereoselectivity and enantioselectivity. nih.gov

The efficiency of these catalysts can be fine-tuned by modifying the substituents on the pyrrolidine ring. nih.gov For example, the introduction of bulky groups can enhance enantioselectivity by creating a more defined chiral pocket around the active site. nih.govbeilstein-journals.org The N-methylpyrrole group in this compound can also play a role in modulating the catalyst's reactivity and solubility.

Furthermore, the pyrrole-pyrrolidine framework can act as a chiral ligand in metal-catalyzed reactions. The nitrogen atoms of both the pyrrolidine and pyrrole rings can coordinate to a metal center, creating a chiral environment that can induce asymmetry in a variety of transformations, such as rhodium-catalyzed [2+2+2] carbocyclizations. nih.gov

Table 1: Application of Pyrrolidine-Based Organocatalysts in Asymmetric Michael Addition A representative table illustrating the effectiveness of pyrrolidine-based organocatalysts in the asymmetric Michael addition of 3-phenylpropionaldehyde to trans-β-nitrostyrene. Data is generalized from findings in the field.

Catalyst Modifier Solvent Temperature (°C) Yield (%) Diastereomeric Ratio (syn:anti) Enantiomeric Excess (ee, % syn)
Standard CH₂Cl₂ Room Temp. 95-99 70:30 - 78:22 ~68
Optimized Methylcyclohexane 0 87 92:8 85

Development of Chemical Probes for Biological Systems

The pyrrole and pyrrolidine scaffolds are prevalent in a vast number of natural products and biologically active molecules, indicating their significance in molecular recognition and biological function. researchgate.netbiolmolchem.com The compound this compound and its derivatives serve as valuable starting points for the development of chemical probes to investigate biological systems. These probes can be designed to interact with specific biological targets, such as proteins or nucleic acids, allowing researchers to study their function and localization within cells.

For example, derivatives of the related 2-(pyrrolidin-1-ylmethyl)-1H-pyrrole scaffold have been developed as inhibitors of the ST2 receptor, which is involved in inflammatory responses. nih.gov By systematically modifying the structure of the lead compound, researchers were able to develop inhibitors with improved activity and metabolic stability. These inhibitors can be used as chemical probes to study the role of the ST2/IL-33 signaling pathway in mast cell activation and other inflammatory diseases. nih.gov

The pyrrole moiety can be functionalized to incorporate reporter groups, such as fluorophores or affinity tags, without significantly altering the core structure's binding properties. This allows for the visualization and isolation of the biological targets of these probes.

Strategies for Enhancing Selectivity and Potency through Rational Design

Rational design plays a crucial role in optimizing the properties of this compound-based compounds for specific applications. By understanding the structure-activity relationships (SAR), chemists can make targeted modifications to the molecule to enhance its selectivity and potency as either a catalyst or a biologically active agent. nih.govresearchgate.net

In the context of organocatalysis, the stereochemistry of the pyrrolidine ring is a key determinant of the enantioselectivity of the catalyzed reaction. nih.govnih.gov The spatial arrangement of substituents on the pyrrolidine ring can be systematically varied to create a chiral environment that favors the formation of one enantiomer over the other. nih.govnih.gov For example, introducing bulky substituents can increase steric hindrance, leading to higher levels of asymmetric induction. beilstein-journals.org

For biological applications, rational design focuses on optimizing the interactions between the compound and its biological target. This can involve modifying the substituents on both the pyrrole and pyrrolidine rings to improve binding affinity and specificity. nih.gov Computational modeling and structural biology techniques are often employed to guide the design process, allowing for the prediction of how different modifications will affect the compound's activity.

Contribution to the Understanding of Heterocyclic Chemical Biology

The study of compounds like this compound contributes significantly to the broader field of heterocyclic chemical biology. Pyrrole and pyrrolidine are among the most common heterocyclic motifs found in biologically active compounds. researchgate.netbiolmolchem.comnih.gov Understanding how the combination of these two rings influences biological activity provides valuable insights into the principles of molecular recognition and drug design.

The pyrrolidine ring's non-planar, puckered conformation allows it to explore a larger three-dimensional space compared to its aromatic counterpart, pyrrole. researchgate.netnih.govnih.gov This conformational flexibility, combined with the electronic properties of the pyrrole ring, creates a unique scaffold that can be adapted to interact with a wide range of biological targets. researchgate.net

Research into the synthesis and application of this compound and its analogs helps to expand the toolbox of chemical biologists. nih.govbiolmolchem.com It provides new scaffolds for the development of organocatalysts, chemical probes, and potential therapeutic agents. The knowledge gained from these studies informs the design of future generations of heterocyclic compounds with tailored properties for specific biological applications.

Q & A

Q. What are common synthetic strategies for preparing 1-methyl-2-(pyrrolidin-2-yl)-1H-pyrrole?

  • Methodological Answer : The Clauson-Kass pyrrole synthesis is a foundational method for constructing the pyrrole core. For example, substituting 1H-pyrrole-2-carbaldehyde with a methyl group at position 1 and introducing a pyrrolidine moiety at position 2 can be achieved via nucleophilic substitution or reductive amination. highlights the use of commercially available reagents and undergraduate-accessible techniques for analogous pyrrole derivatives. For regioselective modifications, Paal–Knorr condensation (as described in ) or aldehyde reduction () may optimize substituent placement. Post-synthetic functionalization, such as introducing the pyrrolidine ring, often employs palladium-catalyzed cross-coupling or transition-metal-free protocols to avoid side reactions .

Q. How is structural characterization performed for this compound?

  • Methodological Answer : A combination of 1H/13C NMR and X-ray crystallography is critical. For instance, provides detailed 1H NMR data (e.g., δ 9.41 ppm for aldehyde protons) and 13C shifts (δ 178.9–150.0 ppm for carbonyl groups) to confirm substituent positions. X-ray refinement via SHELX software ( ) resolves stereochemistry and crystal packing. High-resolution mass spectrometry (HRMS) validates molecular weight, as shown in for derivatives like 1-methyl-5-(3-methylpentan-2-yl)-1H-pyrrole-2-carbaldehyde (observed m/z: 194.1542 vs. calculated 194.1539) .

Advanced Research Questions

Q. How can researchers address contradictions in spectroscopic data during structural elucidation?

  • Methodological Answer : Discrepancies between calculated and observed NMR/IR signals often arise from dynamic effects (e.g., tautomerism) or crystal polymorphism. For example, notes that 2-formyl-1H-pyrrole exhibits tautomeric equilibria, which can split NMR peaks. To mitigate this, low-temperature NMR or solvent-switching experiments (e.g., CDCl3 vs. DMSO-d6) stabilize specific conformers. Additionally, computational tools (DFT calculations) predict chemical shifts, while SHELXL refinement ( ) cross-validates crystallographic data against experimental spectra .

Q. What strategies optimize synthetic yields for pyrrole derivatives with bulky substituents?

  • Methodological Answer : Steric hindrance at position 2 (pyrrolidin-2-yl) can reduce reaction efficiency. reports yields up to 98% for analogous aldehydes using optimized conditions:
  • Catalyst : Pd(OAc)₂ or CuI for cross-coupling ().
  • Solvent : Polar aprotic solvents (DMF, acetonitrile) enhance solubility ().
  • Temperature : Refluxing (80–120°C) improves kinetics without decomposition ().
  • Workup : Chromatography with gradients (e.g., petroleum ether:EtOAc 20:1) separates regioisomers () .

Q. How does the pyrrolidine substituent influence the compound’s electrochemical properties?

  • Methodological Answer : The pyrrolidine ring enhances electron-donating capacity, as shown in for 2,5-di(2-thienyl)-1H-pyrrole derivatives. Cyclic voltammetry (CV) reveals multi-stage redox processes (E1/2 = +0.3 to +1.1 V vs. Ag/AgCl), attributed to the nitrogen lone pair. Electropolymerization (e.g., at Pt electrodes in 0.1 M TBAP/CH₃CN) generates conductive polymers with tunable bandgaps. Spectroelectrochemical analysis (UV-Vis-NIR) tracks doping-induced absorption shifts (λmax 450 → 800 nm), relevant for organic electronics .

Methodological Tables

Q. Table 1. Key Synthetic Routes and Yields

DerivativeMethodYieldKey ConditionsReference
1-Methyl-2-formylpyrrolePaal–Knorr condensation71%NH₄OAc, glacial acetic acid
5-Cyclohexylpyrrole-2-carbaldehydePd-catalyzed cross-coupling69%Pd(OAc)₂, DMF, 100°C
4-(4-Fluorophenyl)pyrroleReductive amination54%NaBH₄, MeOH, RT

Q. Table 2. NMR Data for Common Derivatives

Derivative1H NMR (δ, ppm)13C NMR (δ, ppm)
1-Methyl-2-carbaldehyde9.41 (s, 1H), 6.84 (d, J=4.1 Hz)179.0 (CHO), 131.7 (C-3)
5-Cyclopropylpyrrole5.86 (dd, J=4.1 Hz), 1.76 (m)178.8 (CHO), 7.1 (cyclopropyl)

Quality Assurance in Synthesis

Q. How are analytical standards validated for this compound?

  • Methodological Answer : Reference standards (e.g., ) require orthogonal validation:
  • HPLC : Purity >98% (C18 column, 0.1% TFA/ACN gradient).
  • Karl Fischer Titration : Moisture <0.5%.
  • Elemental Analysis : Δ <0.4% for C, H, N.
  • Stability : Accelerated degradation studies (40°C/75% RH for 4 weeks) assess hygroscopicity and thermal stability .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.